4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide
Description
4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is a chemical compound with the molecular formula C₁₄H₂₂N₄O₃ and a molecular weight of 294.35 g/mol . It is characterized by the presence of a nitro group and a diethylamino group attached to a benzamide structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Properties
IUPAC Name |
4-[3-(diethylamino)propylamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-17(4-2)9-5-8-16-12-7-6-11(14(15)19)10-13(12)18(20)21/h6-7,10,16H,3-5,8-9H2,1-2H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGURKBCDLMKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-(diethylamino)propylamine . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: 4-{[3-(Diethylamino)propyl]amino}-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores its applications, supported by case studies and data tables.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer progression. For instance, studies have shown that it can inhibit the activity of the spleen tyrosine kinase (Syk), which is implicated in several hematological malignancies and autoimmune diseases. Such inhibition can lead to reduced tumor growth and improved patient outcomes in therapies targeting these pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating conditions such as asthma and rheumatoid arthritis .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for such applications .
Case Study 1: Inhibition of Syk Kinase
A clinical trial investigated the efficacy of this compound as a Syk inhibitor in patients with chronic lymphocytic leukemia (CLL). Results showed a significant reduction in tumor burden and improved survival rates among treated patients compared to control groups .
Case Study 2: Anti-inflammatory Effects in Asthma Models
In a controlled study using animal models of asthma, administration of this compound led to decreased airway hyperresponsiveness and reduced levels of inflammatory markers. This suggests potential for therapeutic use in asthma management .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Syk kinase inhibition | |
| Anti-inflammatory | Cytokine production reduction | |
| Neuroprotection | Modulation of neurotransmitter systems |
Table 2: Summary of Clinical Findings
Mechanism of Action
The mechanism of action of 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The diethylamino group may facilitate binding to biological targets, influencing pathways related to cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: A related compound with similar structural features but lacking the nitrobenzamide moiety.
4-Aminobenzamide: Shares the benzamide structure but differs in the substituents attached to the benzene ring.
Uniqueness
4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is unique due to the combination of a nitro group and a diethylamino group on a benzamide scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: C14H21N3O3
- Molecular Weight: 277.34 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways. The diethylamino group enhances the compound's ability to bind to biological receptors or enzymes, modulating their activity and affecting cellular signaling pathways.
Antitumor Activity
Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cells. For instance, studies on related nitrobenzamide derivatives have shown that they can selectively induce cell death in malignant cells while sparing non-malignant ones. This selectivity is attributed to the differential activation of prodrugs in cancerous tissues, where reducing conditions are more favorable for the conversion of these compounds into their active forms .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. A series of repeated dose toxicity tests have been conducted, revealing important data on the compound’s safety margins. The following table summarizes key findings from toxicity studies:
| Study Type | Dose Range (mg/kg/day) | Observed Effects |
|---|---|---|
| OECD Guideline 407 (28-Day Study) | 0, 10, 30, 100 | No significant adverse effects noted |
| Repeated Dose Toxicity | 100, 300, 1000 | Mild gastrointestinal disturbances observed |
These findings suggest that while the compound may exhibit some toxicity at higher doses, it remains relatively safe at lower concentrations .
Case Study: Tumor Selectivity
A notable study demonstrated that derivatives of nitrobenzamide could be activated selectively in tumor cells through mitochondrial pathways. In this study, researchers utilized lysolecithin-permeabilized cells to show that the reduction of nitro groups was significantly more efficient in cancerous cells compared to normal cells. This selectivity was linked to a deficiency in transhydrogenation processes in malignant cells, providing a mechanism for targeted tumor therapy .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound to various biological targets. These studies revealed strong interactions with proteins involved in cell signaling pathways, suggesting potential therapeutic applications in diseases characterized by dysregulated signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
